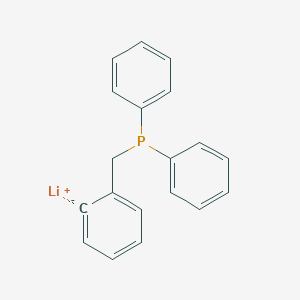
lithium;diphenyl(phenylmethyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;diphenyl(phenylmethyl)phosphane is an organophosphorus compound that contains lithium and the organophosphorus anion with the formula (C6H5)2PLi. It is an air-sensitive solid that is used in the preparation of diphenylphosphino compounds. As an ether complex, the lithium salt is dark red .
Preparation Methods
Synthetic Routes and Reaction Conditions
The lithium, sodium, and potassium salts of diphenylphosphide are prepared by the reduction of chlorodiphenylphosphine, triphenylphosphine, or tetraphenyldiphosphine with alkali metals (M):
(C6H5)2PCl+2M→(C6H5)2PM+MCl
(C6H5)3P+2M→(C6H5)2PM+MC6H5
(C6H5)4P2+2M→2(C6H5)2PM
They can also be obtained by deprotonation of diphenylphosphine .
Industrial Production Methods
Industrial production methods for lithium;diphenyl(phenylmethyl)phosphane typically involve large-scale reactions using similar synthetic routes as described above. The process involves careful handling of air-sensitive materials and the use of inert atmospheres to prevent oxidation and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
Lithium;diphenyl(phenylmethyl)phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form diphenylphosphine oxide.
Reduction: It can be reduced to form diphenylphosphine.
Substitution: The compound can undergo substitution reactions with halocarbons to form tertiary phosphines.
Common Reagents and Conditions
Water: Reacts with water to form diphenylphosphine and lithium hydroxide.
(C6H5)2PLi+H2O→(C6H5)2PH+LiOH
Halocarbons: Reacts with halocarbons to form tertiary phosphines.
(C6H5)2PM+RX→(C6H5)2PR+MX
Major Products Formed
Diphenylphosphine: Formed by reaction with water.
Tertiary Phosphines: Formed by reaction with halocarbons.
Transition Metal Phosphido Complexes: Formed by reaction with metal halides.
Scientific Research Applications
Lithium;diphenyl(phenylmethyl)phosphane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium;diphenyl(phenylmethyl)phosphane involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This nucleophilic behavior allows it to participate in a wide range of chemical reactions, forming new bonds and creating complex molecular structures. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic substrate .
Comparison with Similar Compounds
Similar Compounds
Sodium Diphenylphosphide: Similar in structure and reactivity, but contains sodium instead of lithium.
Potassium Diphenylphosphide: Similar in structure and reactivity, but contains potassium instead of lithium.
Uniqueness
Lithium;diphenyl(phenylmethyl)phosphane is unique due to its specific reactivity and the ability to form stable complexes with various metals. Its use in the preparation of diphenylphosphino compounds and its role in catalysis and material science applications highlight its distinct properties compared to other similar compounds .
Properties
CAS No. |
59807-67-9 |
|---|---|
Molecular Formula |
C19H16LiP |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
lithium;diphenyl(phenylmethyl)phosphane |
InChI |
InChI=1S/C19H16P.Li/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-10,12-15H,16H2;/q-1;+1 |
InChI Key |
CCWRHAUDZYBZIH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC=C(C=C1)P(CC2=CC=CC=[C-]2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




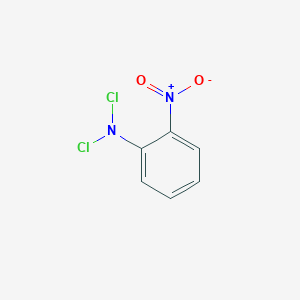
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
![Methyl {[1-(4'-methyl[1,1'-biphenyl]-4-yl)ethyl]sulfanyl}acetate](/img/structure/B14620495.png)
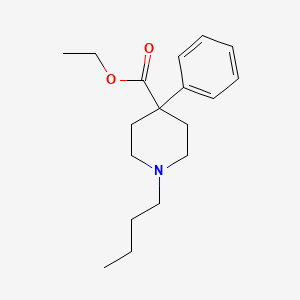

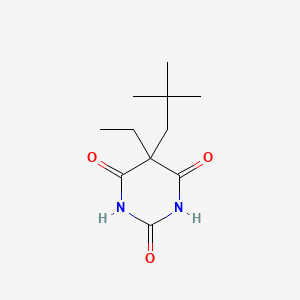

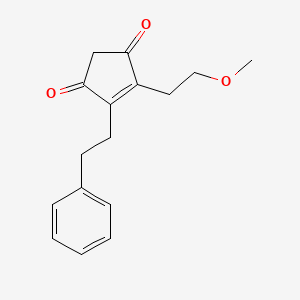
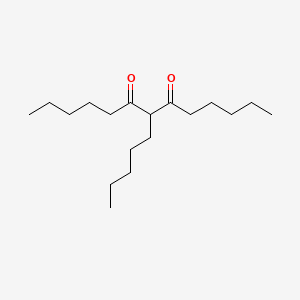
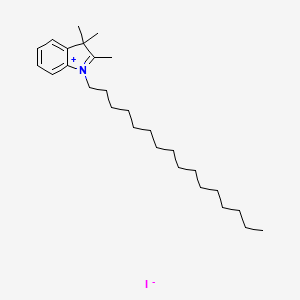
![2-[(Diethylamino)methylidene]cyclohexan-1-one](/img/structure/B14620537.png)
![2-Iodo-N-[3-(2-methylpropoxy)phenyl]benzamide](/img/structure/B14620542.png)
